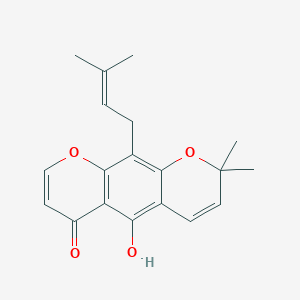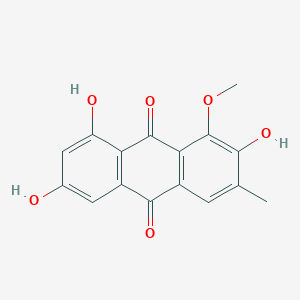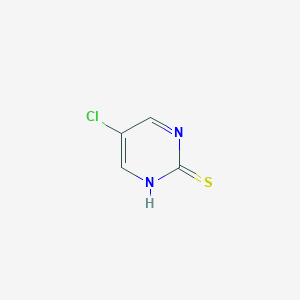
Eriosematin
Overview
Description
Mechanism of Action
Target of Action
It’s known that eriosematin exhibits antiproliferative activity, suggesting that it may target cellular mechanisms involved in cell growth and division .
Mode of Action
This compound’s mode of action is primarily characterized by its antiproliferative and apoptosis-inducing properties . This suggests that this compound interacts with its targets to inhibit cell proliferation and induce programmed cell death, or apoptosis .
Biochemical Pathways
The antiproliferative and apoptosis-inducing activities of this compound suggest that it may influence pathways related to cell growth, division, and programmed cell death .
Result of Action
This compound’s antiproliferative activity results in the inhibition of cell growth and division . Additionally, its apoptosis-inducing property leads to programmed cell death . These actions at the molecular and cellular levels contribute to this compound’s potential therapeutic effects.
Action Environment
The genus eriosema, from which this compound is derived, is widely distributed across tropical and subtropical regions of the world . This suggests that the plant, and potentially its derived compounds like this compound, have adapted to a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
Eriosematin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
This compound has been reported to have significant antidiarrhoeal, cytotoxic and antimycobacterial activity . It influences cell function by protecting against bacterial invasion of the colonic epithelium . This leads to a decrease in inflammation and bacterial dissemination, which in turn reduces abscesses and ulcerations .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
This compound has been tested in animal models, specifically in rats
Preparation Methods
Synthetic Routes: Eriosematin can be synthesized from natural sources or chemically. specific synthetic routes are not widely documented.
Industrial Production: Industrial-scale production methods for this compound are limited due to its natural occurrence.
Chemical Reactions Analysis
Reactions: Eriosematin may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Detailed information on specific reagents and conditions is scarce.
Major Products: The major products resulting from this compound reactions are not extensively studied.
Scientific Research Applications
Chemistry: Eriosematin’s antioxidant and anti-inflammatory properties make it relevant for chemical research.
Biology: Its potential role in cell apoptosis warrants investigation in biological studies.
Medicine: this compound’s effects on cell survival pathways could have therapeutic implications.
Industry: Limited applications in industry due to its natural scarcity.
Comparison with Similar Compounds
Similar Compounds: Eriosematin shares structural features with other chromones, such as iso-eriosematin and eriosemaside A.
Uniqueness: Its unique combination of bioactivities sets it apart.
Properties
IUPAC Name |
5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-11(2)5-6-13-17-12(7-9-19(3,4)23-17)16(21)15-14(20)8-10-22-18(13)15/h5,7-10,21H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFIMGDPCRCSAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=CC3=O)O)C=CC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1639116.png)










